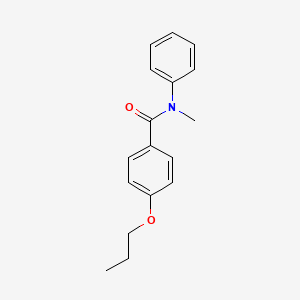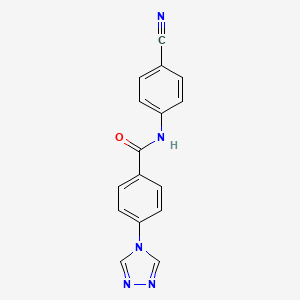
3,5-dichloro-4-methoxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-dichloro-4-methoxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide, also known as DMF, is a chemical compound that has been the subject of numerous scientific studies due to its potential applications in various fields. DMF is a thiazolyl-benzamide derivative that exhibits a wide range of biological activities, including antitumor, anti-inflammatory, and antiviral properties.
作用机制
The mechanism of action of 3,5-dichloro-4-methoxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide is not fully understood, but it is believed to involve the inhibition of several cellular pathways. This compound has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a key role in regulating oxidative stress and inflammation. This compound has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immunity. Additionally, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that regulate gene expression by modifying chromatin structure.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. This compound has also been shown to reduce inflammation in animal models of inflammatory diseases, such as multiple sclerosis and psoriasis. In addition, this compound has been shown to have antiviral activity against several viruses, including HIV, HCV, and influenza. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
实验室实验的优点和局限性
3,5-dichloro-4-methoxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has a well-established synthesis method. This compound is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation. However, this compound has some limitations for use in lab experiments. It is highly reactive and can react with many biological molecules, making it difficult to study its mechanism of action. This compound is also toxic at high concentrations, which can limit its use in certain experiments.
未来方向
There are several future directions for research on 3,5-dichloro-4-methoxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide. One potential direction is to further investigate its antitumor and anti-inflammatory properties for the development of new cancer and inflammatory disease treatments. Another potential direction is to investigate its neuroprotective effects for the development of new treatments for neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in material science and agriculture.
合成方法
3,5-dichloro-4-methoxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide can be synthesized by reacting 3,5-dichloro-4-methoxybenzoic acid with thiosemicarbazide in the presence of phosphorous oxychloride. The resulting product is then treated with methyl iodide to yield this compound. The synthesis method for this compound is well-established and has been reported in several scientific journals.
科学研究应用
3,5-dichloro-4-methoxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, this compound has been shown to exhibit antitumor and anti-inflammatory properties, making it a promising candidate for the treatment of cancer and inflammatory diseases. This compound has also been shown to have antiviral activity against several viruses, including HIV, HCV, and influenza. In agriculture, this compound has been used as a pesticide due to its ability to inhibit the growth of certain plant pathogens. In material science, this compound has been used as a solvent for the synthesis of various materials, including metal-organic frameworks and zeolites.
属性
IUPAC Name |
3,5-dichloro-4-methoxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2O2S/c1-6-5-15-12(19-6)16-11(17)7-3-8(13)10(18-2)9(14)4-7/h3-5H,1-2H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USPZKPAKWAJKEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C2=CC(=C(C(=C2)Cl)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidin-3-yl}-5-methylhexanamide](/img/structure/B5349895.png)


![N-{1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidin-3-yl}-3-(3-hydroxyisoxazol-5-yl)propanamide](/img/structure/B5349910.png)
![(2R*,6S*)-2,6-dimethyl-4-[2-(1-piperazinylcarbonyl)-2,3-dihydro-1H-inden-2-yl]morpholine](/img/structure/B5349934.png)
![N-allyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5349944.png)

![3-[4-[3-(4-bromophenyl)-3-oxo-1-propen-1-yl]-3-(4-methylphenyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B5349957.png)
![2-cyclohexyl-7-(2,5-dimethylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5349966.png)

![5-{2-[4-(allyloxy)-3-methoxyphenyl]vinyl}-3-methyl-4-nitroisoxazole](/img/structure/B5349985.png)


![(2,4-dimethoxyphenyl)[1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl]methanone](/img/structure/B5350005.png)